N-benzyl-4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

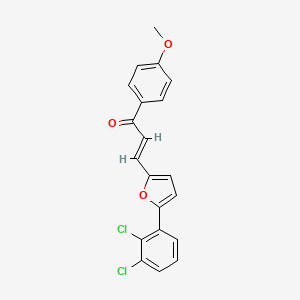

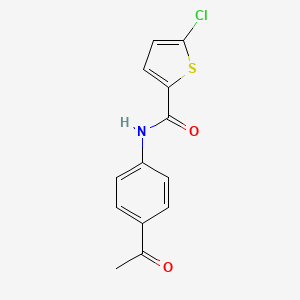

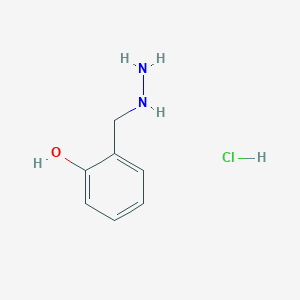

The compound contains a 1,2,4-triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom . The exact molecular structure of this specific compound would require more detailed analysis or experimental data.Applications De Recherche Scientifique

Antimicrobial Activity

The 1,2,4-triazole ring is known for its antimicrobial properties. Compounds with this ring have been reported to exhibit a broad spectrum of activity against various bacterial and fungal strains . This suggests that our compound could be explored for its efficacy against pathogens like E. coli, B. cereus, and B. subtilis, as well as fungal strains such as A. niger and Fusarium oxisporum.

Anticancer Potential

Triazole: derivatives have been studied for their potential in cancer therapy. They can act as cancer prevention agents by reducing or eliminating free radicals, thereby protecting cells against oxidative damage . The benzyl and piperidine groups attached to the triazole core in our compound could be modified to enhance its selectivity and potency against cancer cells.

Antioxidant Properties

Compounds containing the 1,2,4-triazole ring have shown good scavenging potential, comparable to ascorbic acid in some cases . This indicates that our compound might be used in research focused on oxidative stress-related diseases, where it could help in neutralizing harmful free radicals.

Enzyme Inhibition

The 1,2,3-triazole ring is known to produce anti-cholinesterase (anti-ChE) activity by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities . This property could be harnessed in the development of treatments for neurodegenerative diseases like Alzheimer’s.

Chemical Synthesis and Drug Design

The benzylic position in our compound is a reactive site that can undergo various chemical reactions, making it a valuable intermediate in organic synthesis . It could be used to create a diverse array of derivatives for drug discovery and development.

Orientations Futures

The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of compounds containing 1,2,4-triazole and piperidine rings . Additionally, more detailed studies could be conducted to determine its physical and chemical properties, as well as its safety profile.

Mécanisme D'action

Target of Action

It is known that similar compounds, such as 4-benzylpiperidine, act as monoamine releasing agents with selectivity for releasing dopamine versus serotonin . The 1,4-disubstituted 1,2,3-triazoles, which are part of the compound’s structure, can act as a hydrogen bond acceptor and donor, offering various types of binding to the target enzyme .

Mode of Action

It is suggested that the triazole ring in the compound can act as a hydrogen bond acceptor and donor, simultaneously . This allows it to bind to the target enzyme in various ways, potentially altering its function .

Biochemical Pathways

Compounds with similar structures have been shown to affect the release of monoamines, such as dopamine and serotonin . This could potentially affect various biochemical pathways related to these neurotransmitters.

Pharmacokinetics

Similar compounds like 4-benzylpiperidine are known to have a fast onset of action and a short duration .

Result of Action

Based on its potential role as a monoamine releasing agent , it could potentially alter neurotransmitter levels in the brain, affecting various neurological processes.

Propriétés

IUPAC Name |

N-benzyl-4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O2/c1-25-22(29)27(19-10-6-3-7-11-19)20(24-25)18-12-14-26(15-13-18)21(28)23-16-17-8-4-2-5-9-17/h2-11,18H,12-16H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXVTQGROWFUMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)NCC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzyl-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-butyl-4-oxo-N-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2895177.png)

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2895179.png)

![4-{[4-(Cyclohexylamino)phenyl]sulfonyl}morpholine](/img/structure/B2895181.png)